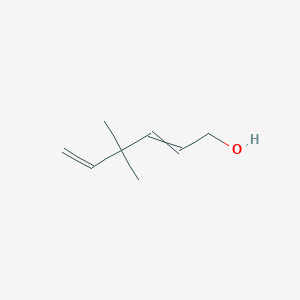
4,4-Dimethylhexa-2,5-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethylhexa-2,5-dien-1-ol is an organic compound with the molecular formula C8H14O It is a derivative of hexadiene, featuring two methyl groups at the fourth carbon and a hydroxyl group at the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4-Dimethylhexa-2,5-dien-1-ol can be synthesized through several methods. One common approach involves the dehydration of this compound precursors under controlled conditions. The reaction typically requires a catalyst, such as aluminum oxide, and is conducted at elevated temperatures ranging from 180°C to 300°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may also include steps for purification and separation to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethylhexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated alcohols .
Aplicaciones Científicas De Investigación
4,4-Dimethylhexa-2,5-dien-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4,4-dimethylhexa-2,5-dien-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as a ligand for certain enzymes, modulating their activity and influencing biochemical processes. The exact pathways and targets can vary depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethyl-2,4-hexadiene: This compound shares a similar structure but lacks the hydroxyl group.
4,4-Dimethyl-2-pentanol: Similar in having a hydroxyl group but differs in the position and number of double bonds.
Uniqueness
4,4-Dimethylhexa-2,5-dien-1-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
141993-24-0 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
4,4-dimethylhexa-2,5-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-4-8(2,3)6-5-7-9/h4-6,9H,1,7H2,2-3H3 |
Clave InChI |
BKIKIFZEVPEXMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=C)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


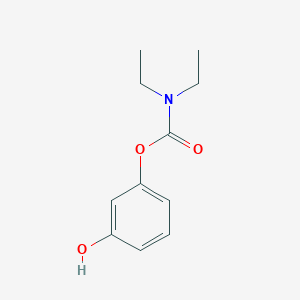
![4-[2-(4-Methylphenyl)ethenyl]benzaldehyde](/img/structure/B12550138.png)
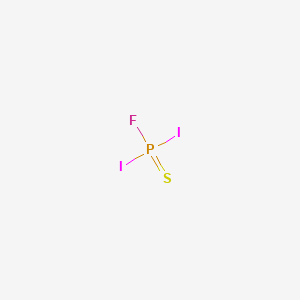
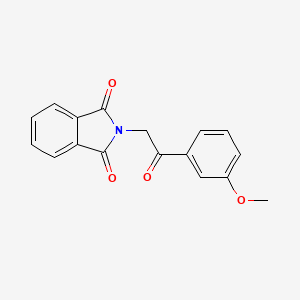
![2-[2-(4-Ethoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12550153.png)
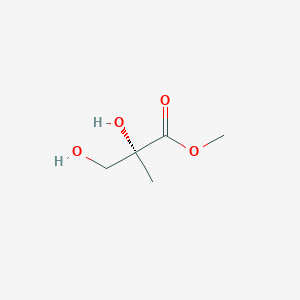
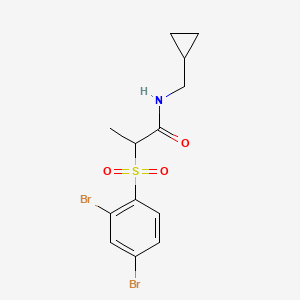
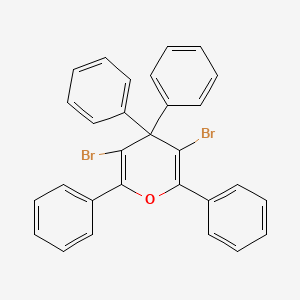

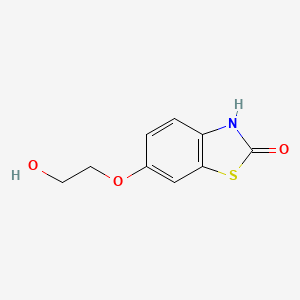
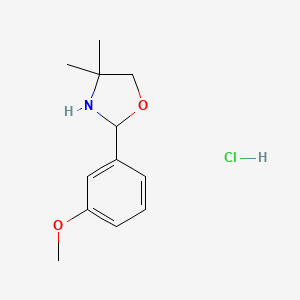
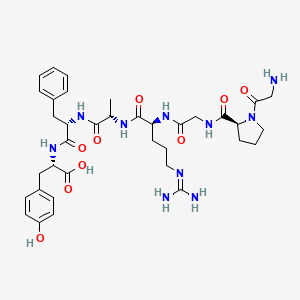
![D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro-](/img/structure/B12550211.png)
![Bicyclo[5.2.2]undeca-8,10-diene](/img/structure/B12550214.png)
